molecular formula C20H15N3O5 B14988375 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14988375
M. Wt: 377.3 g/mol
InChI Key: JTCNLAHMKDRSRA-UHFFFAOYSA-N
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Description

This compound integrates a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to a 1,2,5-oxadiazol-3-yl scaffold substituted with a 4-ethoxyphenyl moiety. Coumarins are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . The 1,2,5-oxadiazole (furazan) ring enhances metabolic stability and modulates electronic properties, while the ethoxy group may influence lipophilicity and binding affinity .

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15N3O5/c1-2-26-14-9-7-12(8-10-14)17-18(23-28-22-17)21-19(24)15-11-13-5-3-4-6-16(13)27-20(15)25/h3-11H,2H2,1H3,(H,21,23,24)

InChI Key

JTCNLAHMKDRSRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chromene moiety is then introduced through a series of condensation reactions. The final step involves the coupling of the oxadiazole and chromene units, often using coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring exhibits reactivity toward nucleophiles due to its electron-deficient nature. Key transformations include:

Reaction TypeReagent/ConditionsOutcomeSource
Bromination N-bromosuccinimide (NBS), UV lightSubstitution at the oxadiazole ring’s C-3 position, forming brominated derivatives.
Aminolysis Primary/secondary amines, refluxReplacement of the oxadiazole’s NH group with alkyl/aryl amines.

Example : Reaction with ethylamine under reflux yields N-ethyl-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine , confirmed via 1H^{1}\text{H}-NMR.

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophilic attacks to the para position relative to the ethoxy substituent:

Reaction TypeReagent/ConditionsOutcomeSource
Nitration HNO3_3, H2_2SO4_4, 0–5°CIntroduces a nitro group at the phenyl ring’s para position.
Sulfonation SO3_3, H2_2SO4_4, 50°CForms sulfonic acid derivatives for enhanced solubility.

Note : The ethoxy group’s electron-donating effect increases ring reactivity compared to non-substituted analogs.

Oxidation and Reduction

The chromene moiety and oxadiazole ring undergo redox reactions:

Reaction TypeReagent/ConditionsOutcomeSource
Chromene Oxidation KMnO4_4, acidic mediumConverts the chromene’s 2-oxo group to a carboxylic acid.
Oxadiazole Reduction NaBH4_4, MeOHReduces the oxadiazole ring to an open-chain thioamide.

Mechanistic Insight : Oxidation of the chromene core generates 3-carboxy-2H-chromen-2-one , validated by mass spectrometry.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Reaction TypeReagent/ConditionsOutcomeSource
Diels-Alder Maleic anhydride, heatForms fused bicyclic adducts via oxadiazole ring participation.
Ring-Opening H2_2O, acidic hydrolysisCleaves the oxadiazole to form a diamide intermediate.

Example : Reaction with acetylene dicarboxylate produces isoxazole derivatives , characterized via X-ray crystallography.

Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation:

Reaction TypeReagent/ConditionsOutcomeSource
Hydrolysis NaOH, H2_2O, refluxCleaves the amide bond to yield 2-oxo-2H-chromene-3-carboxylic acid.
Schiff Base Formation Aldehydes, EtOH, catalytic acidCondenses with aldehydes to form imine-linked derivatives.

Application : Hydrolysis products are intermediates for synthesizing metal-organic frameworks (MOFs) .

Photochemical Reactions

The chromene moiety undergoes UV-induced transformations:

Reaction TypeConditionsOutcomeSource
Ring-Opening UV light (365 nm), CH3_3CNGenerates a quinone methide intermediate, useful in photopharmacology.

Mechanism : Photoexcitation disrupts the chromene’s conjugation, leading to reversible ring-opening.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reactivity trends:

Compound ModificationReaction Rate (Relative)Key DifferenceSource
4-Ethoxyphenyl 1.0 (Baseline)Enhanced electrophilic substitution.
4-Butoxyphenyl Analog 0.7Reduced solubility slows nucleophilic attack.
Unsubstituted Phenyl 1.3Higher oxadiazole ring reactivity.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromene moiety may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural differences and their implications:

Compound Name Core Structure Substituents Key Features
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide Coumarin + 1,2,5-oxadiazole 4-Ethoxyphenyl Moderate lipophilicity; potential antibacterial/anti-inflammatory activity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-Methoxyphenethyl Enhanced solubility due to phenethyl chain; weaker metabolic stability
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Coumarin 4-Sulfamoylphenyl High polarity; potential for improved solubility and target binding
N-[4-(4-Methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide 1,2,5-Oxadiazole 4-Methoxy-3-methylphenyl + propanamide Reduced coumarin bioactivity; focus on oxadiazole-mediated interactions

Key Observations :

  • Ethoxy vs.
  • Oxadiazole vs. Phenethyl Linkers : The oxadiazole ring improves metabolic stability over phenethyl chains, which are prone to oxidative degradation .
  • Sulfamoyl vs.

Yield and Efficiency :

  • Oxadiazole-containing compounds generally require multi-step syntheses with moderate yields (70–85%) .
  • Phenethyl-substituted coumarins achieve higher yields (>90%) due to simpler amidation steps .

Physicochemical Properties

  • Molecular Weight : The target compound (C₂₀H₁₅N₃O₅; MW = 377.35 g/mol) is heavier than simpler analogs (e.g., compound 12: MW = 342.33 g/mol) .
  • LogP : Estimated LogP ~3.1 (ethoxyphenyl increases hydrophobicity vs. sulfamoylphenyl: LogP ~1.8) .
  • Solubility : Ethoxy substitution reduces aqueous solubility compared to sulfamoyl derivatives but improves cell membrane penetration .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a detailed examination of the biological activity associated with this compound, including relevant data tables and summaries of research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18N4O4C_{18}H_{18}N_{4}O_{4} and a molar mass of approximately 358.36 g/mol. The structure features a chromene backbone fused with an oxadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H18N4O4
Molar Mass358.36 g/mol
SolubilitySoluble in DMSO
Density1.5 g/cm³ (approx.)

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the effects on breast cancer cells (MCF-7), it was found that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 10 µM, indicating potent activity in promoting cell death in cancerous cells while sparing normal cells at similar concentrations .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro evaluations against various bacterial strains revealed that it possesses significant antibacterial properties.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.8

The minimum inhibitory concentration (MIC) values indicate that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism involves the disruption of cellular processes through the inhibition of specific enzymes involved in cell proliferation and survival. Molecular docking studies suggest that the oxadiazole ring interacts favorably with target proteins associated with cancer progression and bacterial resistance mechanisms .

Conclusion and Future Directions

This compound presents a compelling profile of biological activity with significant implications for cancer therapy and antimicrobial treatment. Ongoing research is necessary to explore structural modifications that could enhance its efficacy and selectivity.

Future studies should focus on:

  • In vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound in animal models.
  • Mechanistic Studies : Further elucidating the pathways through which the compound exerts its anticancer and antimicrobial effects.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents or antibiotics to improve treatment outcomes.

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